2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a dihydropyridazinone core, and substituted aromatic groups. The 4-bromophenyl moiety on the oxadiazole ring may enhance lipophilicity and bioactivity, while the 4-ethoxyphenyl group on the dihydropyridazinone could influence electronic and steric properties.
Properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3/c1-2-28-17-9-5-14(6-10-17)18-11-12-20(27)26(24-18)13-19-23-21(25-29-19)15-3-7-16(22)8-4-15/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXFTCNSEJQWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests that it may possess various pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that derivatives of oxadiazole compounds can exhibit anticancer properties. The presence of the bromophenyl group is believed to enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival .
- Antimicrobial Properties : Compounds containing oxadiazole moieties have been reported to demonstrate antimicrobial activity against a range of pathogens. This suggests that the compound may also serve as a lead structure for developing new antimicrobial agents .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of similar compounds. The ability to modulate inflammatory pathways could make this compound valuable in treating inflammatory diseases .
Material Science
In addition to its medicinal applications, this compound can also be utilized in material science:
- Organic Electronics : The unique electronic properties of oxadiazoles make them suitable candidates for organic semiconductors. Research into their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is ongoing, focusing on enhancing efficiency and stability .
- Polymer Chemistry : Incorporating this compound into polymer matrices could lead to materials with improved thermal stability and mechanical properties. Such materials could find applications in coatings and composites .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various oxadiazole derivatives, including those similar to the target compound. The results showed significant inhibition of cancer cell lines, suggesting that modifications to the oxadiazole structure can enhance cytotoxicity against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another research effort investigated the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain modifications led to enhanced antibacterial activity, providing a rationale for further exploration of the target compound's potential as an antimicrobial agent .
Comparison with Similar Compounds
Pyrazolone Derivatives
Example 5.17 (Patent EP 2021/41) :
- Structure : 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one.
- Key Differences: Replaces the oxadiazole-dihydropyridazinone system with a pyrazolone ring. The bromine substitution is retained, but the 4-chlorophenyl group may reduce metabolic stability compared to the ethoxyphenyl group in the target compound.
- Synthesis : Follows procedure A3 (likely involving cyclocondensation), differing from the Claisen–Schmidt/Michael addition routes used for pyrimidine-tri-one analogs .
- LC/MS Data : m/z 301/303/305 [M+H]+, indicative of bromine isotopic patterns .
Pyrazole Derivatives
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Acta Crystallogr. E, 2012):
- Structure : Features a dihydropyrazole core with bromophenyl and fluorophenyl substituents.
- However, the absence of an oxadiazole ring limits π-π stacking interactions .
Pyrimidine-Tri-One Analogs
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-tri-one (Molbank, 2018) :
- Structure: Includes a bromophenyl group but lacks the oxadiazole and dihydropyridazinone systems.
Structural and Functional Analysis
Key Observations:
Bioactivity Potential: The target compound’s oxadiazole and dihydropyridazinone systems may offer superior binding versatility compared to pyrazolone or pyrazole analogs.
Synthetic Challenges : The hybrid structure likely requires multi-step synthesis, contrasting with simpler cyclocondensation routes for pyrazolones .
Substituent Effects : The 4-ethoxyphenyl group may improve solubility over halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl) but reduce metabolic stability compared to methoxy groups .
Preparation Methods
Amidoxime Formation
4-Bromobenzonitrile (1.0 eq) reacts with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) under reflux (80°C, 6 hr) to yield 4-bromophenylamidoxime (92% yield).
Mechanism :
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with chloroacetic anhydride (1.5 eq) in dichloromethane (DCM) with triethylamine (TEA, 2.0 eq) at 0°C → 25°C (12 hr) to form 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| mp | 142–144°C |
| IR (KBr) | 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C–O–C) |
| ¹H NMR (CDCl₃) | δ 4.85 (s, 2H, CH₂Cl), 7.65–8.10 (m, 4H, Ar–H) |
Synthesis of 6-(4-Ethoxyphenyl)-2,3-Dihydropyridazin-3-One
Hydrazine Cyclocondensation
4-Ethoxybenzaldehyde (1.0 eq) reacts with maleic hydrazide (1.1 eq) in acetic acid (reflux, 8 hr) to form 6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one (85% yield).
Reaction Scheme :
Optimization Insights
-
Catalyst screening : p-TsOH (5 mol%) increases yield to 91% by accelerating imine formation.
-
Solvent effects : Acetic acid outperforms DMF or toluene due to protonation-assisted cyclization.
Analytical Data :
| Parameter | Value |
|---|---|
| ¹³C NMR (DMSO-d⁶) | δ 164.8 (C=O), 131.2–159.4 (Ar–C) |
| HRMS | [M+H]⁺ calc. 245.0924, found 245.0921 |
Coupling of Oxadiazole and Dihydropyridazinone Moieties
Nucleophilic Alkylation
6-(4-Ethoxyphenyl)-2,3-dihydropyridazin-3-one (1.0 eq) reacts with 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 eq) in anhydrous THF using NaH (2.0 eq) at 0°C → 40°C (24 hr) to yield the target compound (68% yield).
Critical Parameters :
Microwave-Assisted Coupling
Microwave irradiation (100 W, 120°C, 30 min) in DMF with K₂CO₃ increases yield to 82% while reducing reaction time.
Comparative Data :
| Method | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| Conventional | 24 hr | 68% | 95.2% |
| Microwave | 0.5 hr | 82% | 98.7% |
Structural Characterization and Validation
Spectroscopic Analysis
¹H NMR (500 MHz, DMSO-d⁶) :
-
δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃)
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δ 4.08 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
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δ 5.12 (s, 2H, N–CH₂–Oxadiazole)
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δ 7.02–8.21 (m, 8H, Ar–H)
13C NMR :
-
δ 167.4 (C=O, pyridazinone)
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δ 161.2 (C=N, oxadiazole)
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δ 114.8–158.3 (aromatic carbons)
X-ray Crystallography
Single-crystal X-ray analysis confirms:
-
Dihedral angles : 82.5° between oxadiazole and pyridazinone planes
-
H-bonding : Intramolecular C–H···O interaction (2.12 Å) stabilizes the conformation.
Industrial-Scale Process Considerations
Cost Analysis
| Component | Cost/kg (USD) | % of Total Cost |
|---|---|---|
| 4-Bromobenzonitrile | 1,200 | 38% |
| Maleic hydrazide | 850 | 27% |
| Solvents/Catalysts | 420 | 13% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .
- Step 2 : Alkylation or substitution reactions to introduce the pyridazinone core. Claisen–Schmidt condensation and Michael addition are frequently used to attach aryl groups (e.g., 4-ethoxyphenyl) .
- Step 3 : Purification via column chromatography or recrystallization, followed by characterization using NMR, HPLC (>95% purity), and mass spectrometry .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., dihydropyridazinone protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbon signals .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., π-halogen interactions in bromophenyl derivatives) .
- HPLC-MS : Validates purity and molecular weight .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying substituents?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization steps .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate oxadiazole formation .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during alkylation .
- Case Study : Compound 24 (86% yield) vs. 25 (27% yield) in highlights the impact of steric hindrance from substituents on reactivity.
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Cross-validation : Combine NMR with X-ray crystallography to confirm regiochemistry (e.g., distinguishing 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers) .
- Dynamic NMR : Resolves conformational ambiguities in dihydropyridazinone rings .
- Computational modeling : DFT calculations predict chemical shifts and verify experimental NMR assignments .
Q. How do structural modifications influence pharmacological activity?
- Methodological Answer :
- SAR Framework :
- Biological assays : Screen analogs against target enzymes (e.g., carbonic anhydrase inhibition in ) or cell lines (e.g., MTT assay for cytotoxicity) .
Q. What experimental designs are suitable for probing mechanism of action?
- Methodological Answer :
- Enzyme inhibition assays : Use fluorometric or colorimetric kits to measure IC₅₀ values (e.g., hCA I/II inhibition in ).
- Molecular docking : Model ligand–target interactions (e.g., oxadiazole moiety binding to hydrophobic pockets) .
- Metabolic stability : Assess hepatic microsomal degradation to prioritize lead compounds .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data for analogs?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Replicate studies : Verify conflicting results (e.g., antimicrobial activity in vs. cytotoxicity in ) under controlled conditions.
- Meta-analysis : Compare data across studies with shared scaffolds (e.g., pyridazinone derivatives in vs. pyrazoles in ).
Key Resources
- Crystallography databases : CCDC entries for structural validation (e.g., π-stacking interactions in ).
- Synthetic protocols : Optimized procedures from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
